molecular formula C5H4ClNO B2644130 5-chloro-1H-pyrrole-2-carbaldehyde CAS No. 1757-28-4

5-chloro-1H-pyrrole-2-carbaldehyde

Cat. No.: B2644130
CAS No.: 1757-28-4
M. Wt: 129.54
InChI Key: QWGXLWQDOWTWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4ClNO It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloro substituent at the 5-position and an aldehyde group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 1H-pyrrole-2-carbaldehyde. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro substituent at the desired position .

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloroacrylonitrile with an amine, followed by cyclization and subsequent oxidation, can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, minimizing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 5-chloro-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-chloro-1H-pyrrole-2-methanol.

    Substitution: 5-methoxy-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

5-chloro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrole-2-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    5-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromo substituent, which may exhibit different reactivity and biological activity.

    5-methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a chloro group, affecting its chemical properties and reactivity.

Uniqueness

5-chloro-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations. The chloro group enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-2-1-4(3-8)7-5/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGXLWQDOWTWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.